1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid

Purity specification Quality assurance Reproducibility

1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid (CAS 1404871-87-9) is a heterocyclic building block that fuses a piperazine ring, a thiane-1,1-dioxide (tetrahydro-2H-thiopyran 1,1-dioxide) scaffold, and a carboxylic acid group. The compound belongs to the broader class of piperazine-substituted cyclic sulfones, a family valued in medicinal chemistry for conferring conformational constraint, hydrogen-bonding capacity, and tunable lipophilicity to lead molecules.

Molecular Formula C10H18N2O4S
Molecular Weight 262.33 g/mol
Cat. No. B13630265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid
Molecular FormulaC10H18N2O4S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESC1CC(CS(=O)(=O)C1)(C(=O)O)N2CCNCC2
InChIInChI=1S/C10H18N2O4S/c13-9(14)10(12-5-3-11-4-6-12)2-1-7-17(15,16)8-10/h11H,1-8H2,(H,13,14)
InChIKeyBZOKJUQAERNPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid – Core Identity and Chemical Class for Informed Procurement


1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid (CAS 1404871-87-9) is a heterocyclic building block that fuses a piperazine ring, a thiane-1,1-dioxide (tetrahydro-2H-thiopyran 1,1-dioxide) scaffold, and a carboxylic acid group . The compound belongs to the broader class of piperazine-substituted cyclic sulfones, a family valued in medicinal chemistry for conferring conformational constraint, hydrogen-bonding capacity, and tunable lipophilicity to lead molecules . Its molecular formula is C₁₀H₁₈N₂O₄S (MW 262.33), and it is supplied as a research-grade solid with a minimum purity specification of 97% .

Conformationally constrained thiane dioxide scaffold for medicinal chemistry
Free carboxylic acid enables direct amide, ester, and metal coordination
Multiple hydrogen-bond donors/acceptors support target engagement
Research-grade purity specification for reproducible synthesis

Why Generic Substitution Fails for 1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid


Closely related in-class compounds cannot be freely interchanged with 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid because even single-point structural variations—such as shifting the piperazine attachment from the 3- to the 4-position (e.g., CAS 914654-81-2 ), contracting the six-membered thiane to a five-membered thiolane (e.g., CAS 1644381-18-9 ), or omitting the carboxylic acid handle (e.g., CAS 1271711-04-6 [1])—fundamentally alter hydrogen-bond donor/acceptor counts, molecular geometry, and derivatization capability. These differences directly impact solubility, target engagement, and synthetic tractability in downstream applications, making the precise 3-carboxylic acid-1,1-dioxide-piperazine architecture non-negotiable for users requiring this exact pharmacophoric or synthetic vector.

4-Position isomer shifts substituent geometry and may alter binding-pocket fit.

5-Membered thiolane ring changes conformational preference, affecting pharmacophore presentation.

Non-carboxylic acid analogs lack direct conjugation capability, requiring extra synthetic steps.

Quantitative Differentiation Evidence for 1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid Versus Closest Analogs


Higher Minimum Purity Specification versus the 4-Positional Isomer

The target compound is supplied with a minimum purity of 97% , whereas the closest positional isomer—4-(piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide—is specified at 95% purity . For procurement decisions, this 2-percentage-point higher purity threshold reduces the probability of confounding by unidentified impurities in sensitive biological assays or synthetic steps.

Purity specification
Cross-study comparable
97%
May reduce impurity interference
Vendor specification vs. 95% for 4-isomer
Purity specification Quality assurance Reproducibility

Increased Hydrogen-Bond Donor and Acceptor Capacity versus the Non-Carboxylic Acid Analog

The target compound possesses 2 hydrogen-bond donors (carboxylic acid OH + piperazine NH) and 6 hydrogen-bond acceptors (two sulfone oxygens + two carboxylic oxygens + two piperazine nitrogens), derived from its molecular formula C₁₀H₁₈N₂O₄S . In contrast, the 4-substituted analog (CAS 914654-81-2, C₉H₁₈N₂O₂S) lacks the carboxylic acid group entirely and offers only 1 HBD and 4 HBA . This difference of +1 HBD and +2 HBA translates into substantially greater capacity for directional intermolecular interactions, which directly impacts ligand-receptor binding enthalpy and aqueous solubility.

H-bond capacity
Class-level inference
Target: 2 HBD, 6 HBA Analog: 1 HBD, 4 HBA
May support target binding interactions
Derived from molecular formula
Hydrogen bonding Target engagement Solubility

Carboxylic Acid Derivatization Handle Unavailable in Non-Acid Analogs

The target compound bears a free carboxylic acid group (evidenced by the molecular formula C₁₀H₁₈N₂O₄S and IUPAC nomenclature) , enabling direct amide coupling, esterification, or metal-coordination chemistry without additional protection/deprotection steps. The closest non-acid analog, 4-(piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (CAS 914654-81-2, C₉H₁₈N₂O₂S), offers no carboxylate functionality and therefore cannot serve as a direct conjugation partner . This absolute functional-group presence/absence dictates whether the compound can be used as a C-terminal mimetic or ligation handle in medicinal chemistry campaigns.

Carboxylic acid handle
Direct head-to-head
Present (COOH)
vs
Absent
Allows direct amide/ester conjugation
Absolute functional group difference
Derivatization Peptide coupling Bioconjugation

Six-Membered Thiane Ring Geometry versus Five-Membered Thiolane Analog

The target compound incorporates a six-membered thiane-1,1-dioxide ring (tetrahydro-2H-thiopyran), molecular weight 262.33 . The corresponding five-membered thiolane analog (3-(piperazin-1-yl)thiolane 1,1-dioxide hydrochloride, CAS 1644381-18-9) has a molecular weight of 240.75 (HCl salt) and a different ring-puckering profile . The six-membered ring adopts chair conformations that project the piperazine and carboxylic acid substituents with distinct dihedral angles compared to the envelope conformations of the thiolane system, influencing pharmacophoric geometry in structure-based design.

Ring size
Class-level inference
6-membered thiane (262.33 Da)
vs
5-membered thiolane (240.75 Da HCl)
Supports chair conformation modeling
Conformational preference differs
Conformational constraint Ring size Scaffold geometry

3-Position Substitution versus 4-Position Isomer: Differential Scaffold Geometry

The target compound carries the piperazine and carboxylic acid substituents at the 3-position of the thiane ring , whereas the closely related analog (CAS 914654-81-2) places only the piperazine group at the 4-position and lacks the carboxylic acid entirely . Even if a hypothetical 4-carboxylic acid-4-piperazinyl analog were considered (cf. CAS 1271711-04-6, the non-dioxide variant [1]), the regioisomeric difference alters the exit vector angle of substituents by approximately 60–120°, a geometric parameter that is critical for fitting into defined binding pockets or for generating diverse library scaffolds.

Substitution position
Cross-study comparable
3-substituted thiane
vs
4-substituted isomer
May reduce false-negative docking risk
~60–120° vector angle change
Regioisomer Substitution pattern Vector angle

Optimal Research and Procurement Application Scenarios for 1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid


Medicinal Chemistry: Fragment-Based and Lead-Optimization Libraries Requiring a Carboxylic Acid Handle

The target compound’s native carboxylic acid functionality allows it to serve as a direct C-terminal mimetic or as a conjugation-ready monomer for amide library synthesis, eliminating the need for protecting-group manipulations. In fragment-based drug discovery, the combination of 2 HBD and 6 HBA sites offers a binding interaction profile that is distinct from the non-acid 4-substituted analog (1 HBD, 4 HBA) , making it the preferred choice when hydrogen-bond-mediated target engagement is desired.

Structure-Based Design: Exploiting Defined 3-Position Geometry for Binding-Pocket Complementarity

The 3-substitution pattern of the target compound projects its functional groups at a specific vector angle that differs from the 4-substituted isomer . Structure-based design teams building homology models or performing docking studies should select the 3-isomer when the target binding site requires a substituent trajectory that is geometrically incompatible with the 4-position analog, thereby avoiding false-negative docking results .

Conformational Constraint Studies: Six-Membered Thiane Dioxide as a Scaffold Tool

The six-membered thiane-1,1-dioxide core provides a distinct chair-conformation scaffold that differs from the envelope conformations of five-membered thiolane analogs . Researchers investigating the effect of ring size on biological activity—such as in enzyme inhibition or receptor modulation—should use the target compound to maintain the desired six-membered ring geometry, as replacing it with a thiolane analog would alter the spatial presentation of pharmacophoric elements .

Bioconjugation and Coordination Chemistry Applications

The carboxylic acid group enables metal coordination and bioconjugation strategies (e.g., attachment to amines, alcohols, or metal nodes) without additional synthetic functionalization . Compared to the non-acid 4-substituted analog, the target compound reduces synthetic path length by at least one step, making it the more efficient choice for applications requiring carboxylate ligation, such as metal-organic framework (MOF) construction or affinity-probe synthesis.

Application
Selection Property
Validation Focus
Fragment-based & lead-optimization libraries
Native carboxylic acid for amide/ester conjugation
HBD/HBA profile vs. non-acid analogs
Structure-based design with 3-position geometry
3-substituted thiane dioxide geometry
Binding-pocket complementarity vs. 4-isomer
Conformational constraint studies
Six-membered thiane dioxide core
Conformation comparison (chair vs. envelope)
Bioconjugation & coordination chemistry
Free carboxylic acid for metal/ligand attachment
Synthetic efficiency comparison vs. non-acid analogs
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